molecular formula C13H12BFO3 B8207120 3-(Benzyloxy)-2-fluorophenylboronic acid

3-(Benzyloxy)-2-fluorophenylboronic acid

Cat. No.: B8207120
M. Wt: 246.04 g/mol
InChI Key: FCVICRAVRVCLLF-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-fluorophenylboronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a benzyloxy group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-fluorophenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-benzyloxy-2-fluorobenzene and a boronic acid derivative.

    Borylation Reaction: The key step involves the borylation of 3-benzyloxy-2-fluorobenzene using a boronic acid derivative under palladium-catalyzed conditions. This reaction is often carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation reactions.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry: 3-(Benzyloxy)-2-fluorophenylboronic acid is widely used in organic synthesis for the construction of complex molecules. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology: In biological research, this compound is used to study the interactions of boronic acids with biomolecules. It is also employed in the development of boron-containing drugs and diagnostic agents.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique reactivity allows for the modification of surfaces and the creation of functionalized materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-fluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective in enzyme inhibition and molecular recognition.

Molecular Targets and Pathways:

    Enzyme Inhibition: The boronic acid group can inhibit enzymes by forming covalent bonds with active site residues.

    Molecular Recognition: The compound can interact with biomolecules such as carbohydrates and proteins, facilitating the study of biological processes.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the benzyloxy and fluorine substituents, making it less versatile in certain reactions.

    3-(Benzyloxy)phenylboronic Acid: Similar structure but lacks the fluorine atom, affecting its reactivity and applications.

    2-Fluorophenylboronic Acid: Lacks the benzyloxy group, limiting its use in specific synthetic applications.

Uniqueness: 3-(Benzyloxy)-2-fluorophenylboronic acid is unique due to the presence of both the benzyloxy and fluorine substituents. These groups enhance its reactivity and allow for a broader range of applications in synthesis and research.

Properties

IUPAC Name

(2-fluoro-3-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVICRAVRVCLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OCC2=CC=CC=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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